molecular formula C12H13NO3 B11886513 (R)-Ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

(R)-Ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Cat. No.: B11886513
M. Wt: 219.24 g/mol
InChI Key: SWDLVVJLTXRNTD-SNVBAGLBSA-N
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Description

®-Ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry . The compound’s structure includes an ethyl ester group, a ketone, and a tetrahydroisoquinoline core, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate typically involves multicomponent reactions that allow for the functionalization of the tetrahydroisoquinoline core . One common method includes the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies. These reactions often involve the direct coupling of the C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP) .

Industrial Production Methods

In industrial settings, the production of tetrahydroisoquinoline derivatives, including ®-Ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate, often employs environmentally friendly methods. Multicomponent reactions (MCRs) are favored due to their high atom economy, selectivity, and yield . These methods reduce the need for harsh conditions and preassembled substrates, making the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

®-Ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ketone group into an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of ®-Ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-Ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the ethyl ester and ketone groups allows for a wider range of chemical reactions and potential biological activities compared to its simpler analogs .

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

ethyl (3R)-1-oxo-3,4-dihydro-2H-isoquinoline-3-carboxylate

InChI

InChI=1S/C12H13NO3/c1-2-16-12(15)10-7-8-5-3-4-6-9(8)11(14)13-10/h3-6,10H,2,7H2,1H3,(H,13,14)/t10-/m1/s1

InChI Key

SWDLVVJLTXRNTD-SNVBAGLBSA-N

Isomeric SMILES

CCOC(=O)[C@H]1CC2=CC=CC=C2C(=O)N1

Canonical SMILES

CCOC(=O)C1CC2=CC=CC=C2C(=O)N1

Origin of Product

United States

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